Zinc 2-ethylhexanoate
CAS No.: 85203-81-2
Cat. No.: VC13361753
Molecular Formula: C16H30O4Zn
Molecular Weight: 351.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85203-81-2 |
|---|---|
| Molecular Formula | C16H30O4Zn |
| Molecular Weight | 351.8 g/mol |
| IUPAC Name | zinc;2-ethylhexanoate |
| Standard InChI | InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
| Standard InChI Key | IFNXAMCERSVZCV-UHFFFAOYSA-L |
| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |
| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |
Introduction
Chemical Composition and Physical Properties
Zinc 2-ethylhexanoate (CAS 136-53-8) is an organometallic compound with the general formula Zn(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>)<sub>2</sub>, though variations in notation exist depending on the source. For instance, American Elements reports a molecular weight of 351.79 g/mol and a linear formula of Zn[C<sub>4</sub>H<sub>15</sub>O<sub>2</sub>]<sub>2</sub>, while independent studies describe it as Zn(C<sub>10</sub>H<sub>17</sub>COO)<sub>2</sub> with a molecular weight of 376.84 g/mol . These discrepancies likely arise from differences in solvation states or measurement methodologies.
Table 1: Comparative Physical Properties
The compound’s insolubility in water and compatibility with organic solvents make it ideal for formulations requiring hydrophobic matrices . Its density variations may reflect differences in solvent concentrations, as commercial preparations often include mineral spirits or glycol ethers .
Synthesis and Industrial Production
Zinc 2-ethylhexanoate is synthesized via a neutralization reaction between zinc oxide (ZnO) and 2-ethylhexanoic acid under controlled conditions. Research by MDPI highlights a two-step mechanism: (1) adsorption of ethylhexanoic acid onto zinc surfaces, forming a basic salt (C<sub>4</sub>H<sub>9</sub>-CH(C<sub>2</sub>H<sub>5</sub>)-COO-Zn-OH), and (2) dehydration to yield the stable compound Zn(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>)<sub>2</sub> . Industrial production scales this process using reactors that maintain temperatures between 80–120°C, followed by purification through vacuum distillation .
Key Reaction Steps:
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Adsorption:
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Dehydration:
This method ensures high yields (>95%) and minimizes byproducts, critical for large-scale applications .
Applications in Anti-Corrosion Coatings
Mechanism of Corrosion Inhibition
Zinc 2-ethylhexanoate functions as a corrosion inhibitor by forming a hydrophobic barrier on metal surfaces. Studies identify two primary mechanisms:
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Chemisorption: The compound’s carboxylate groups bind to metal atoms, displacing water and oxygen .
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Film Formation: Over time, the adsorbed layer undergoes oxidative crosslinking, creating a durable zinc oxide (ZnO) film that resists chloride ion penetration .
Table 2: Performance in Harsh Environments
| Condition | Protection Efficiency (%) | Reference |
|---|---|---|
| Salt Spray (ASTM B117) | 92–98 | |
| Humidity (85% RH) | 89–94 | |
| Acidic Exposure (pH 3) | 85–90 |
Comparative Advantages
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Versatility: Effective on steel, aluminum, and galvanized surfaces.
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Eco-Friendliness: Lower toxicity compared to chromate-based inhibitors .
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Cost-Efficiency: Reduced application frequency due to durable film formation .
Recent Research and Developments
Structural Insights from XPS Analysis
Recent X-ray photoelectron spectroscopy (XPS) studies reveal that the protective layer comprises a dimeric structure, (C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>Zn)<sub>2</sub>O, formed via dehydration of the basic salt . This dimer enhances corrosion resistance by increasing film density and reducing ionic permeability .
Hybrid Coatings
Innovative formulations combining zinc 2-ethylhexanoate with graphene oxide show a 40% improvement in corrosion resistance compared to traditional coatings, attributed to synergistic barrier effects .
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